molecular formula C15H21NO B1295500 p-Octyloxybenzonitrile CAS No. 88374-55-4

p-Octyloxybenzonitrile

Cat. No. B1295500
CAS RN: 88374-55-4
M. Wt: 231.33 g/mol
InChI Key: GFNSBTARZPEIPN-UHFFFAOYSA-N
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Patent
US05053507

Procedure details

In 4000 ml of acetone was dissolved 500 g (4.2 moles) of p-hydroxybenzonitrile and 965 g (5.0 moles) of octyl bromide, 828 g (6.0 moles) of anhydrous potassium carbonate was added thereto, and the mixture was refluxed with heating for 30 hours. Then, the inorganic salt was filtered off from the reaction mixture, acetone was distilled under reduced pressure. To the residue was added 2000 ml of ether and the mixture was washed with 2N aqueous solution of sodium hydroxide, water, then saturated aqueous solution of sodium chloride. The resulting organic layer was dried with anhydrous magnesium sulfate, and ether was distilled under reduced pressure to give 855 g of p-octyloxybenzonitrile (yield: 88%).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
965 g
Type
reactant
Reaction Step One
Quantity
828 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10](Br)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:10]([O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
965 g
Type
reactant
Smiles
C(CCCCCCC)Br
Name
Quantity
828 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4000 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 30 hours
Duration
30 h
FILTRATION
Type
FILTRATION
Details
Then, the inorganic salt was filtered off from the reaction mixture, acetone
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 2000 ml of ether
WASH
Type
WASH
Details
the mixture was washed with 2N aqueous solution of sodium hydroxide, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried with anhydrous magnesium sulfate, and ether
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 855 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.